Cas no 2228082-22-0 (2-amino-2-1-(3-{(tert-butoxy)carbonylamino}-4-methylphenyl)cyclopropylacetic acid)

2-Amino-2-[1-(3-{(tert-butoxy)carbonylamino}-4-methylphenyl)cyclopropyl]acetic acid is a specialized chiral amino acid derivative featuring a cyclopropane ring and a tert-butoxycarbonyl (Boc)-protected amine group. Its rigid cyclopropyl structure enhances conformational stability, making it valuable in peptide and small-molecule drug design. The Boc group provides selective deprotection capabilities, facilitating controlled synthetic modifications. This compound is particularly useful in medicinal chemistry for constructing constrained analogs or as a building block in the synthesis of bioactive molecules. Its well-defined stereochemistry and functional group compatibility support precise structural tailoring, offering advantages in the development of targeted therapeutics or enzyme inhibitors. Suitable for research applications requiring high-purity intermediates.
2-amino-2-1-(3-{(tert-butoxy)carbonylamino}-4-methylphenyl)cyclopropylacetic acid structure
2228082-22-0 structure
Product name:2-amino-2-1-(3-{(tert-butoxy)carbonylamino}-4-methylphenyl)cyclopropylacetic acid
CAS No:2228082-22-0
MF:C17H24N2O4
MW:320.383464813232
CID:6547447
PubChem ID:165742558

2-amino-2-1-(3-{(tert-butoxy)carbonylamino}-4-methylphenyl)cyclopropylacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-amino-2-1-(3-{(tert-butoxy)carbonylamino}-4-methylphenyl)cyclopropylacetic acid
    • 2-amino-2-[1-(3-{[(tert-butoxy)carbonyl]amino}-4-methylphenyl)cyclopropyl]acetic acid
    • 2228082-22-0
    • EN300-1881572
    • Inchi: 1S/C17H24N2O4/c1-10-5-6-11(17(7-8-17)13(18)14(20)21)9-12(10)19-15(22)23-16(2,3)4/h5-6,9,13H,7-8,18H2,1-4H3,(H,19,22)(H,20,21)
    • InChI Key: IUVDLJUTOYSAPV-UHFFFAOYSA-N
    • SMILES: OC(C(C1(C2C=CC(C)=C(C=2)NC(=O)OC(C)(C)C)CC1)N)=O

Computed Properties

  • Exact Mass: 320.17360725g/mol
  • Monoisotopic Mass: 320.17360725g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 468
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 102Ų
  • XLogP3: -0.2

2-amino-2-1-(3-{(tert-butoxy)carbonylamino}-4-methylphenyl)cyclopropylacetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1881572-0.1g
2-amino-2-[1-(3-{[(tert-butoxy)carbonyl]amino}-4-methylphenyl)cyclopropyl]acetic acid
2228082-22-0
0.1g
$1320.0 2023-09-18
Enamine
EN300-1881572-5.0g
2-amino-2-[1-(3-{[(tert-butoxy)carbonyl]amino}-4-methylphenyl)cyclopropyl]acetic acid
2228082-22-0
5g
$4349.0 2023-06-01
Enamine
EN300-1881572-2.5g
2-amino-2-[1-(3-{[(tert-butoxy)carbonyl]amino}-4-methylphenyl)cyclopropyl]acetic acid
2228082-22-0
2.5g
$2940.0 2023-09-18
Enamine
EN300-1881572-0.25g
2-amino-2-[1-(3-{[(tert-butoxy)carbonyl]amino}-4-methylphenyl)cyclopropyl]acetic acid
2228082-22-0
0.25g
$1381.0 2023-09-18
Enamine
EN300-1881572-0.5g
2-amino-2-[1-(3-{[(tert-butoxy)carbonyl]amino}-4-methylphenyl)cyclopropyl]acetic acid
2228082-22-0
0.5g
$1440.0 2023-09-18
Enamine
EN300-1881572-1g
2-amino-2-[1-(3-{[(tert-butoxy)carbonyl]amino}-4-methylphenyl)cyclopropyl]acetic acid
2228082-22-0
1g
$1500.0 2023-09-18
Enamine
EN300-1881572-0.05g
2-amino-2-[1-(3-{[(tert-butoxy)carbonyl]amino}-4-methylphenyl)cyclopropyl]acetic acid
2228082-22-0
0.05g
$1261.0 2023-09-18
Enamine
EN300-1881572-1.0g
2-amino-2-[1-(3-{[(tert-butoxy)carbonyl]amino}-4-methylphenyl)cyclopropyl]acetic acid
2228082-22-0
1g
$1500.0 2023-06-01
Enamine
EN300-1881572-10g
2-amino-2-[1-(3-{[(tert-butoxy)carbonyl]amino}-4-methylphenyl)cyclopropyl]acetic acid
2228082-22-0
10g
$6450.0 2023-09-18
Enamine
EN300-1881572-5g
2-amino-2-[1-(3-{[(tert-butoxy)carbonyl]amino}-4-methylphenyl)cyclopropyl]acetic acid
2228082-22-0
5g
$4349.0 2023-09-18

2-amino-2-1-(3-{(tert-butoxy)carbonylamino}-4-methylphenyl)cyclopropylacetic acid Related Literature

Additional information on 2-amino-2-1-(3-{(tert-butoxy)carbonylamino}-4-methylphenyl)cyclopropylacetic acid

Research Brief on 2-amino-2-1-(3-{(tert-butoxy)carbonylamino}-4-methylphenyl)cyclopropylacetic acid (CAS: 2228082-22-0)

In recent years, the compound 2-amino-2-1-(3-{(tert-butoxy)carbonylamino}-4-methylphenyl)cyclopropylacetic acid (CAS: 2228082-22-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclopropylacetic acid backbone and tert-butoxycarbonyl (Boc) protected amino group, has shown promising potential in drug discovery and development. The following research brief synthesizes the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.

The synthesis of 2-amino-2-1-(3-{(tert-butoxy)carbonylamino}-4-methylphenyl)cyclopropylacetic acid involves a multi-step process that includes the formation of the cyclopropane ring and subsequent functionalization. Recent studies have optimized this synthetic route to improve yield and purity, which is critical for its application in medicinal chemistry. The Boc-protected amino group enhances the compound's stability, making it a valuable intermediate for further derivatization.

From a biological perspective, this compound has been investigated for its role as a modulator of specific enzymatic pathways. Preliminary in vitro studies suggest that it exhibits inhibitory activity against certain proteases and kinases, which are often implicated in inflammatory and oncogenic processes. These findings position the compound as a potential candidate for the development of novel anti-inflammatory or anticancer agents.

Further research has explored the pharmacokinetic properties of 2-amino-2-1-(3-{(tert-butoxy)carbonylamino}-4-methylphenyl)cyclopropylacetic acid. Studies in animal models indicate moderate bioavailability and a favorable safety profile, with no significant toxicity observed at therapeutic doses. These results underscore its potential for further preclinical development.

In conclusion, 2-amino-2-1-(3-{(tert-butoxy)carbonylamino}-4-methylphenyl)cyclopropylacetic acid represents a promising scaffold in medicinal chemistry. Its synthetic accessibility, biological activity, and pharmacokinetic properties make it a compelling subject for ongoing research. Future studies should focus on elucidating its mechanism of action and exploring its therapeutic potential in disease models.

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